molecular formula C10H12N2O2 B13243788 3-ethyl-5-nitro-2,3-dihydro-1H-indole

3-ethyl-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B13243788
M. Wt: 192.21 g/mol
InChI Key: UENAZBZJMJUDFU-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitro-2,3-dihydro-1H-indole (CAS 1697506-33-4) is a nitro-substituted indole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its structure features a nitro group at the 5-position and an ethyl substituent on the pyrrolidine ring, offering a rigid indole core with an electron-withdrawing group that is ideal for further functionalization and exploration of structure-activity relationships . The indole nucleus is a well-documented pharmacophore present in numerous bioactive natural products and FDA-approved drugs, known for its wide spectrum of biological activities . Researchers value this specific compound for its potential applications in developing novel therapeutic agents. Indole derivatives, in general, have demonstrated significant antiviral properties, showing inhibitory effects against viruses such as HIV, Influenza, and Hepatitis . Furthermore, the scaffold's utility extends to the discovery of anticancer agents, with some indole-based compounds acting as multi-kinase inhibitors targeting key oncogenic pathways . The compound's stability under standard conditions and compatibility with common synthetic methodologies enhance its utility as a key intermediate for synthesizing heterocyclic compounds and more complex bioactive molecules . 3-Ethyl-5-nitro-2,3-dihydro-1H-indole is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-ethyl-5-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-5,7,11H,2,6H2,1H3

InChI Key

UENAZBZJMJUDFU-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

N-Alkylation of 5-Nitroindole Precursors

Methodology :

  • Starting material : 5-Nitroindole undergoes N-alkylation with ethylating agents (e.g., ethyl acrylate, bromoethane) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 10–25°C.
  • Intermediate : Forms 1-ethyl-5-nitro-1H-indole, which is subsequently reduced to the dihydroindole structure via catalytic hydrogenation (Pd/C, H₂, ethanol).

Key Data :

Step Conditions Yield Source
N-Alkylation NaH, DMF, 10°C, 2–4 h 60–75%
Hydrogenation 10% Pd/C, H₂, ethanol, 25°C, 12 h 80–90%

Cyclization of Hydrazine Derivatives

Methodology :

  • Condensation : p-Nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in toluene under reflux, followed by cyclization with polyphosphoric acid (PPA) at 105–115°C.
  • Post-treatment : Hydrolysis with potassium hydroxide (KOH) in ethanol yields the final product after acidification.

Key Data :

Step Conditions Yield Purity Source
Cyclization PPA, toluene, 105–115°C, 30 min 65–71% 98.5%
Hydrolysis KOH, ethanol, 6 h 82–87% 98.3%

Palladium-Catalyzed Annulation

Methodology :

  • Reagents : 5-Nitroindole derivatives react with phenylhydrazine in the presence of Pd(OAc)₂, 1,10-phenanthroline, and trifluoroacetic acid (TFA) in chlorobenzene at 100°C.
  • Outcome : Forms annulated indole structures, which can be functionalized to yield 3-ethyl-5-nitro-2,3-dihydro-1H-indole via subsequent alkylation.

Key Data :

Parameter Value Source
Catalyst Pd(OAc)₂ (10 mol%)
Ligand 1,10-Phenanthroline (30 mol%)
Temperature 100°C, 12 h

Multi-Component Reactions (MCRs)

Methodology :

  • Components : 1H-Indole-3-carbaldehyde, malononitrile, and ethyl 3-oxobutanoate react in ethanol with triethylamine (TEA) as a catalyst.
  • Cyclization : Forms fused indole derivatives, which are further reduced or alkylated to introduce the ethyl and nitro groups.

Key Data :

Parameter Value Source
Catalyst Triethylamine (TEA)
Reaction Time 4–6 h under reflux

Comparative Analysis of Methods

Method Advantages Limitations Scale Feasibility
N-Alkylation High yields, straightforward steps Requires catalytic hydrogenation Lab-scale
Cyclization Scalable, high purity Harsh acidic conditions Industrial
Pd-Catalyzed Modular functionalization Costly catalysts Lab-scale
MCRs Rapid synthesis Complex purification Small-scale

Critical Reaction Notes

  • Reduction Sensitivity : The nitro group remains stable during hydrogenation but may require careful monitoring to prevent over-reduction.
  • Isomerization : Polyphosphoric acid (PPA) promotes regioselective cyclization, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-ethyl-5-nitro-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring system can also interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Dihydroindoles

The following table summarizes key dihydroindole derivatives and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
4-Fluoro-5-nitro-2,3-dihydro-1H-indole 4-F, 5-NO₂ C₈H₇FN₂O₂ 182.15 Predicted density: 1.394 g/cm³; potential intermediate in drug synthesis
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole 2-CH₃, 3-(4-NO₂Bz), 1-SO₂Ph C₂₃H₁₈N₂O₅S 434.46 Orthogonal sulfonyl-phenyl geometry; intramolecular H-bonding
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 5-CH₂NH₂ C₉H₁₂N₂ 148.21 Bioactive scaffold for medicinal chemistry

Key Comparisons:

  • Substituent Effects:
    • Nitro vs. Halogen/Methoxy Groups: The nitro group at position 5 (as in 4-fluoro-5-nitro-2,3-dihydro-1H-indole) introduces strong electron-withdrawing effects, lowering pKa and enhancing electrophilicity compared to methoxy or halogen substituents . For example, 5-methoxyindole derivatives exhibit increased lipophilicity, which affects bioavailability .
    • Ethyl vs. Methyl Substituents: The ethyl group at position 3 in the target compound may confer greater steric bulk and lipophilicity than the methyl group in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole . This could influence binding affinity in biological systems.
  • Synthetic Pathways:

    • Nitro-substituted dihydroindoles are often synthesized via electrophilic nitration or condensation reactions. For instance, 4-fluoro-5-nitro-2,3-dihydro-1H-indole likely derives from nitration of a fluorinated indoline precursor . Similarly, the target compound may involve nitration of 3-ethyl-2,3-dihydro-1H-indole.
    • Functionalization at position 3 (e.g., ethylation) can be achieved via alkylation reactions, as demonstrated in the synthesis of 3-(2-nitrovinyl)-1H-indoles using nitromethane and ammonium acetate .
  • Crystallographic and Spectroscopic Data:

    • The orthogonal geometry of sulfonyl-phenyl rings in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (dihedral angle: 88.33°) suggests that bulky substituents at position 3 (like ethyl) may similarly distort the indole ring, affecting packing and solubility .
    • NMR shifts for nitro-substituted dihydroindoles (e.g., δ ~121–136 ppm for aromatic carbons in 4-fluoro-5-nitro-2,3-dihydro-1H-indole) align with deshielding effects of nitro groups .

Biological Activity

3-Ethyl-5-nitro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

3-Ethyl-5-nitro-2,3-dihydro-1H-indole has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of 192.21 g/mol. Its structure features an ethyl group and a nitro group attached to a dihydroindole framework, which contributes to its unique chemical reactivity and biological properties. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that interact with various biological targets.

The biological activity of 3-ethyl-5-nitro-2,3-dihydro-1H-indole is primarily attributed to its interaction with cellular components. The nitro group can be reduced within biological systems, leading to the formation of reactive species that may interact with DNA and proteins, potentially resulting in cytotoxic effects against cancer cells. Additionally, the indole ring system can influence various biochemical pathways by interacting with enzymes and receptors.

Biological Activities

Research has demonstrated that 3-ethyl-5-nitro-2,3-dihydro-1H-indole exhibits a range of biological activities:

Anticancer Activity

Several studies indicate that this compound possesses anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, leading to significant tumor growth suppression in animal models . The compound's ability to generate reactive intermediates enhances its cytotoxicity against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for certain strains suggest that it could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects associated with 3-ethyl-5-nitro-2,3-dihydro-1H-indole. Its structural characteristics may facilitate interactions with inflammatory pathways, although further studies are needed to elucidate these mechanisms fully.

Comparative Analysis

To better understand the uniqueness of 3-ethyl-5-nitro-2,3-dihydro-1H-indole, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Ethyl-2,3-dihydro-1H-indoleLacks the nitro groupDifferent reactivity and biological activity
5-Nitro-2,3-dihydro-1H-indoleLacks the ethyl groupAffects chemical properties and applications
3-Methyl-5-nitro-2,3-dihydro-1H-indoleContains a methyl group instead of ethylVariations in reactivity and biological effects

The combination of both ethyl and nitro groups in 3-ethyl-5-nitro-2,3-dihydro-1H-indole confers distinct properties not observed in its analogs.

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, 3-ethyl-5-nitro-2,3-dihydro-1H-indole was shown to significantly reduce cell viability at concentrations as low as 25 µM. Flow cytometry analysis indicated that the compound induces apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 40 µg/mL against S. aureus, suggesting strong potential for clinical applications in treating bacterial infections .

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